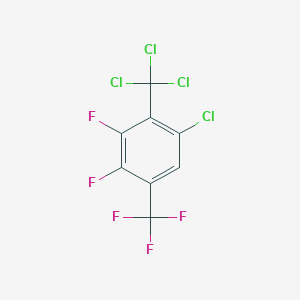![molecular formula C13H7F6NO B15091687 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15091687.png)
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline is a fluorinated aromatic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant electron-withdrawing effects, making it a valuable compound in various scientific and industrial applications. This compound is often used in the synthesis of pharmaceuticals, agrochemicals, and materials science due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,6-difluoroaniline with 2,6-difluoro-4-(trifluoromethyl)phenol under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: It can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline involves its interaction with specific molecular targets. The electron-withdrawing effects of the fluorine atoms enhance the compound’s reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct electronic properties. The combination of multiple fluorine atoms and a trifluoromethyl group enhances its stability and reactivity compared to other fluorinated compounds. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Propriétés
Formule moléculaire |
C13H7F6NO |
|---|---|
Poids moléculaire |
307.19 g/mol |
Nom IUPAC |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline |
InChI |
InChI=1S/C13H7F6NO/c14-7-2-1-3-10(11(7)20)21-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H,20H2 |
Clé InChI |
MDHIAEVGGVBJEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)N)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


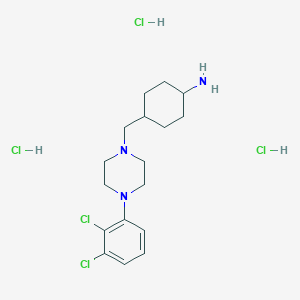
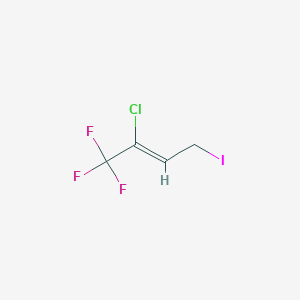


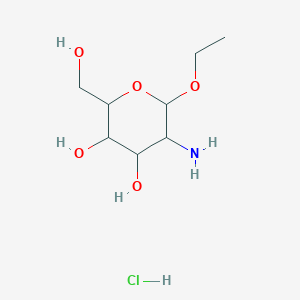
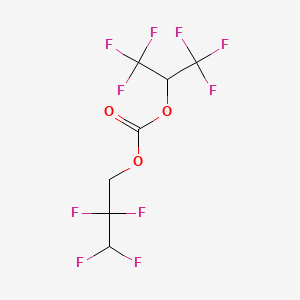
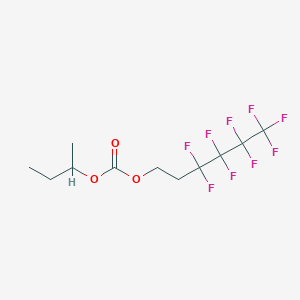
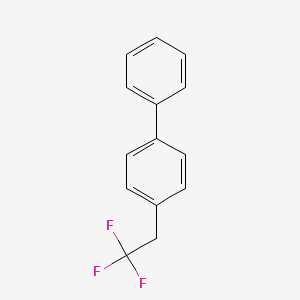
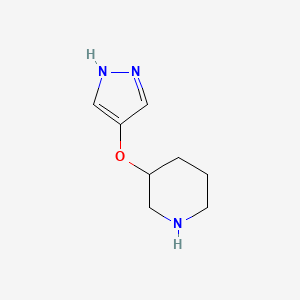

![2-(4-Hydroxy-3-iodophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B15091674.png)

